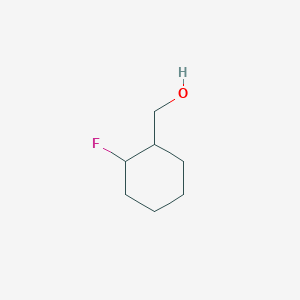

(2-Fluorocyclohexyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: (2-Fluorocyclohexyl)methanol can be synthesized through several methods. One common approach involves the fluorination of cyclohexanol using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: (2-Fluorocyclohexyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form (2-Fluorocyclohexyl)ketone using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: The compound can be reduced to (2-Fluorocyclohexyl)methane using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3)

Major Products Formed:

Oxidation: (2-Fluorocyclohexyl)ketone

Reduction: (2-Fluorocyclohexyl)methane

Substitution: (2-Azidocyclohexyl)methanol

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Drug Discovery:

Fluorinated compounds like (2-Fluorocyclohexyl)methanol are crucial in drug design due to their ability to modify the pharmacokinetic and pharmacodynamic properties of drug candidates. The introduction of fluorine can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets . The compound may serve as a building block for synthesizing novel pharmaceuticals targeting various diseases.

2. Antiviral and Anticancer Agents:

Research has indicated that cycloalkyl alcohols, including fluorinated variants, exhibit promising activity against viral infections and certain types of cancers. Their mechanism of action often involves interference with cellular processes or pathways critical for pathogen survival or cancer cell proliferation .

Materials Science Applications

1. Polymer Chemistry:

this compound can be utilized in the synthesis of specialized polymers with enhanced thermal stability and mechanical properties. The incorporation of fluorinated moieties into polymer backbones can lead to materials with improved chemical resistance and lower surface energy, making them suitable for coatings and sealants .

2. Solvent Applications:

Due to its unique properties, this compound may also find applications as a solvent in organic reactions, particularly where traditional solvents may pose safety or environmental concerns. Its low volatility and ability to dissolve a wide range of organic compounds make it an attractive alternative .

Case Study 1: Synthesis of Fluorinated Drug Candidates

A recent study demonstrated the use of this compound in synthesizing a series of fluorinated derivatives aimed at enhancing the efficacy of existing antiviral medications. The study highlighted the compound's role in modifying the pharmacological profile of lead compounds through structure-activity relationship studies.

Case Study 2: Development of Fluorinated Polymers

In another investigation focused on material sciences, researchers explored the incorporation of this compound into polymer matrices. The resulting materials exhibited superior properties compared to non-fluorinated counterparts, including increased resistance to solvents and enhanced mechanical strength.

Mécanisme D'action

The mechanism of action of (2-Fluorocyclohexyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom’s presence can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially modulate membrane-associated processes .

Comparaison Avec Des Composés Similaires

Cyclohexanol: Similar structure but lacks the fluorine atom.

Cyclohexylmethanol: Similar structure but lacks the fluorine atom and has a different hydroxyl group position.

(2-Chlorocyclohexyl)methanol: Similar structure but with a chlorine atom instead of fluorine.

Uniqueness: (2-Fluorocyclohexyl)methanol is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. The fluorine atom can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications where these properties are advantageous .

Activité Biologique

(2-Fluorocyclohexyl)methanol is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article synthesizes current research findings on the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

This compound features a cyclohexane ring with a fluorine atom and a hydroxymethyl group. Its molecular formula is C7H13F, and it has a molecular weight of 130.18 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity through various mechanisms, including altering the lipophilicity and metabolic stability of the compound.

Anticancer Activity

Recent studies have indicated that this compound exhibits notable anticancer properties. For instance, methanolic extracts containing this compound have shown significant cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer) cells. The mechanism of action appears to involve the induction of apoptosis, evidenced by increased levels of caspase-3 and alterations in the Bax/Bcl-2 ratio, leading to cell cycle arrest at the G2/M phase .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Apoptosis induction |

| MCF-7 | 12 | Cell cycle arrest |

| A549 | 20 | Increased caspase-3 levels |

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated significant antimicrobial activity. Studies employing broth microdilution assays have shown that this compound exhibits potent antibacterial effects against pathogens such as Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The minimum inhibitory concentration (MIC) values indicate that this compound is effective at low concentrations, suggesting its potential as a therapeutic agent against bacterial infections .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC Value (mg/mL) |

|---|---|

| E. coli | 0.5 |

| S. aureus | 0.25 |

| S. typhimurium | 0.75 |

Antioxidant Activity

The antioxidant potential of this compound has also been evaluated using the DPPH free radical scavenging assay. The results indicate that this compound possesses significant antioxidant properties, with an IC50 value of approximately 2.4 mg/mL, suggesting it can effectively neutralize free radicals . This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Table 3: Antioxidant Activity of this compound

| Assay Type | IC50 Value (mg/mL) |

|---|---|

| DPPH Scavenging | 2.4 |

Case Studies

- Study on Anticancer Effects : A study involving the treatment of HeLa cells with this compound showed a dose-dependent increase in apoptosis markers after 24 hours of exposure. Flow cytometry analysis revealed a significant increase in early apoptotic cells at higher concentrations .

- Antimicrobial Efficacy : In another investigation, methanolic extracts containing this compound were tested against a panel of bacterial strains. The extracts exhibited varying degrees of antibacterial activity, with notable effectiveness against gram-positive bacteria like Staphylococcus aureus .

Propriétés

IUPAC Name |

(2-fluorocyclohexyl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13FO/c8-7-4-2-1-3-6(7)5-9/h6-7,9H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNYBVZRUZMOHQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CO)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.